molecular formula C12H14O6 B1606481 Glycerol triacrylate CAS No. 5459-38-1

Glycerol triacrylate

Cat. No. B1606481
CAS RN: 5459-38-1
M. Wt: 254.24 g/mol
InChI Key: PUGOMSLRUSTQGV-UHFFFAOYSA-N
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Description

Glycerol triacrylate is a low viscosity trifunctional monomer . It has a fast curing speed and high hardness . Due to the introduction of propoxy, it has good flexibility, low skin irritation, good pigment wetting, and dispersion . It is used in ink, plastic coatings, pressure-sensitive adhesives, photoresists, wood coatings, and other fields .


Synthesis Analysis

The synthesis of Glycerol triacrylate is done by an esterification reaction between glycerin and acrylic acid . The product, called GA, was characterized by infrared and nuclear magnetic resonance (NMR- 1a) spectroscopy .


Molecular Structure Analysis

The molecular formula of Glycerol triacrylate is C12H14O6 . Its average mass is 254.236 Da and its Monoisotopic mass is 254.079041 Da .


Chemical Reactions Analysis

Glycerol triacrylate can be used in photocatalytic processes to address challenges and opportunities for its implementation . The mechanisms of glycerol photoreforming and photo-oxidation as well as their gaseous (like hydrogen) and value-added liquid products are analyzed .


Physical And Chemical Properties Analysis

Glycerol triacrylate has a density of 1.1±0.1 g/cm3 . Its boiling point is 278.9±7.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.8±3.0 kJ/mol . The flash point is 115.5±18.2 °C . The index of refraction is 1.470 .

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The rapid advances in biodiesel technologies in recent years and the generation of huge amounts of glycerol as a by-product have led to a glycerol glut in the market and a significant drop in its price . The development of suitable techniques for glycerol valorization has recently attracted considerable attention and the photocatalytic process emerged as a forefront technology that integrates solar energy with glycerol conversion at ambient temperature and atmospheric pressure .

Relevant Papers

  • “Investigation of UV-curable alkyd coating properties” - This paper discusses the synthesis of four types of UV- (meth)acrylate curable alkyds and two glycerol-based reactive diluents, including glycerol triacrylate .
  • “RAFT thermoplastics from glycerol: a biopolymer for development of…” - This paper discusses the increasing demand for bioderived plastics and rubbers and the large supply of glycerol makes it an excellent starting chemical for the production of biopolymers .
  • “Current developments and future trends in photocatalytic glycerol valorization: process analysis” - This paper discusses the mechanisms of glycerol photoreforming and photo-oxidation as well as their gaseous (like hydrogen) and value-added liquid products .
  • “Triacrylate of glycerin synthesis and use in network polymer;Sintese do…” - This paper discusses the synthesis and characterization of a new cross linker: the glyceryl triacrylate .
  • “Kinetic modeling of glycerol acetylation catalyzed by styrene…” - This paper discusses the kinetic modeling of glycerol acetylation .

Mechanism of Action

Target of Action

Glycerol triacrylate is a multifunctional monomer that is used in a variety of applications, including as a crosslinking agent in polymer production . The primary targets of glycerol triacrylate are the polymer chains themselves. By interacting with these chains, glycerol triacrylate can create crosslinks that enhance the properties of the resulting polymer .

Mode of Action

Glycerol triacrylate interacts with its targets through a process known as free radical polymerization . In this process, the acrylate groups on the glycerol triacrylate molecule are highly reactive and can form covalent bonds with other molecules, creating a crosslinked network. This crosslinking process results in a polymer with enhanced mechanical and thermal properties .

Biochemical Pathways

For instance, glycerol can be converted into glycerol-3-phosphate, which is a key intermediate in both lipid metabolism and glycolysis .

Pharmacokinetics

It’s known that similar compounds, such as glyceryl trinitrate, have a bioavailability of 10-20%, a half-life of 2-8 minutes, and undergo extensive non-hepatic metabolism .

Result of Action

The primary result of glycerol triacrylate’s action is the formation of a crosslinked polymer network. This network has enhanced mechanical and thermal properties compared to non-crosslinked polymers. In addition, the crosslinking process can also improve the polymer’s resistance to solvents and other chemicals .

Action Environment

The action of glycerol triacrylate can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the free radical polymerization process, while the presence of certain initiators can accelerate it . Additionally, temperature can also affect the rate of polymerization, with higher temperatures generally leading to faster reaction rates .

properties

IUPAC Name

2,3-di(prop-2-enoyloxy)propyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOMSLRUSTQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COC(=O)C=C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969841
Record name Propane-1,2,3-triyl triprop-2-enoate
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol triacrylate

CAS RN

5459-38-1
Record name Glycerol triacrylate
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Record name 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Glycerol triacrylate
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Record name 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Propane-1,2,3-triyl triprop-2-enoate
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Record name 1,2,3-propanetriyl triacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the mechanical properties of Glycerol triacrylate-based materials, and how can they be modified?

A1: Glycerol triacrylate, being a trifunctional monomer, readily forms crosslinked networks upon polymerization. The mechanical properties of these networks are influenced by the degree of crosslinking. Studies on electron beam-cured Glycerol triacrylate films revealed that increasing the radiation dose enhances the film's mechanical strength. [] This is attributed to the increased crosslink density achieved with higher radiation doses. Furthermore, incorporating liquid crystals into Glycerol triacrylate-based systems can significantly alter the mechanical behavior. For instance, adding nematic liquid crystal E7 to Glycerol triacrylate resulted in a plasticizing effect, decreasing the Young's modulus, rubbery state modulus, and glass transition temperature. [] This highlights the possibility of tailoring the mechanical properties of Glycerol triacrylate-based materials for specific applications by controlling the crosslinking density and incorporating additives.

Q2: How is Glycerol triacrylate used in drug delivery systems, and what are its advantages?

A2: Glycerol triacrylate is being explored as a building block for biocompatible polymers suitable for drug delivery applications. One approach involves synthesizing hyperbranched poly(ester amine)s (PEAs) through the Michael addition reaction between hydrophilic Glycerol triacrylate and low-molecular-weight polyethylenimine (LMW-PEI). [] These PEAs effectively condense DNA, forming nanoparticles suitable for intracellular delivery. Notably, PEAs exhibited lower toxicity compared to PEI 25K and showed promising gene transfection efficiency in vitro and in vivo. [] This enhanced biocompatibility and efficacy stem from the combination of the osmotically active glycerol backbone in PEAs and the endosomal buffering capacity of PEI amine groups. []

Q3: What are the environmental implications of using Glycerol triacrylate?

A3: While Glycerol triacrylate itself doesn't appear extensively studied for its environmental impact, its incorporation into various materials necessitates considering their end-of-life management. For instance, Glycerol triacrylate is used in UV-curable coatings for wood. [] The biobased nature of some formulations suggests potential for biodegradability, offering a more sustainable alternative to traditional fossil-fuel-derived coatings. Research into recycling strategies and the development of biodegradable Glycerol triacrylate derivatives could further minimize its environmental footprint.

Q4: Can you explain the clean production method of alkoxylation glycerol triacrylate and its advantages?

A4: A clean production method for alkoxylation glycerol triacrylate (ethoxylation and propoxylation) has been developed, addressing the issue of organic wastewater pollution in its traditional production. [] This method features several steps including esterification, neutralization, absorption of generated salts using magnesium polysilicate, dehydration, filtration, and decoloration using calcium bentonite. [] This method yields high-purity ethoxylation glycerol triacrylate and propoxylation glycerol triacrylate while significantly reducing environmental pollution, showcasing a successful approach for sustainable chemical manufacturing.

Q5: How does Glycerol triacrylate contribute to the development of improved color filters?

A5: Glycerol triacrylate plays a vital role in the formulation of photosensitive resin compositions used in color filters for display devices like liquid crystal displays. [] When incorporated with a zinc phthalocyanine green pigment, an epoxy resin, and a modified monomer, Glycerol triacrylate contributes to enhancing the brightness, fairness, and chemical resistance of the final color filter. [] This highlights its versatility in optimizing the performance of advanced optical materials.

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